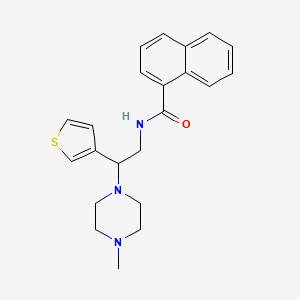

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-24-10-12-25(13-11-24)21(18-9-14-27-16-18)15-23-22(26)20-8-4-6-17-5-2-3-7-19(17)20/h2-9,14,16,21H,10-13,15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHCTBQVYFQLLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Naphthamide Core: This could involve the reaction of 1-naphthoic acid with an amine to form the naphthamide.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

Attachment of the Piperazine Moiety: The final step might involve the alkylation of the piperazine ring with a suitable electrophile.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide is C22H25N3OS, with a molecular weight of approximately 379.5 g/mol. The presence of functional groups such as the piperazine and thiophene rings suggests potential reactivity and biological activity, making it an interesting candidate for further pharmacological evaluation .

Reactivity and Mechanism

The unique structure of this compound allows for various chemical reactions. The thiophene ring typically undergoes electrophilic substitution due to its electron-rich nature, while the piperazine moiety can participate in nucleophilic reactions. These characteristics may enhance the compound's interactions with biological targets, potentially influencing its pharmacological profile.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. The piperazine derivative is often associated with neuroactive effects, potentially modulating neurotransmitter systems. This suggests that this compound may also possess antimicrobial properties worthy of exploration in drug development contexts.

Anticancer Potential

Research into similar compounds has revealed their potential in anticancer therapies. The structural diversity offered by the combination of piperazine and thiophene rings may lead to distinctive mechanisms of action against cancer cells. Investigating this compound's efficacy in inhibiting tumor growth could provide valuable insights into its therapeutic applications.

Central Nervous System Effects

Given the piperazine moiety's known neuroactive properties, this compound may influence central nervous system functions. Its ability to modulate neurotransmitter systems could make it a candidate for developing treatments for neurological disorders.

Study 1: Antimicrobial Evaluation

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the piperazine or thiophene components could enhance efficacy. This suggests that this compound warrants further investigation in antimicrobial drug development.

Study 2: Neuropharmacological Assessment

Another research initiative focused on evaluating the neuropharmacological effects of related compounds revealed promising results in modulating neurotransmitter systems. The findings support the hypothesis that this compound may possess similar effects, potentially leading to new treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, modulating their activity through binding interactions. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and structurally related analogs:

Key Observations:

- Metabolic Stability : Compound 11 exhibits superior metabolic stability in human liver microsomes (t₁/₂ >60 min) compared to 17 (t₁/₂ ~30 min), likely due to its methoxypyridine group reducing oxidative metabolism . The target compound’s thiophene may similarly resist CYP450-mediated degradation, though experimental data are lacking.

- Synthetic Accessibility : Compound 17 is synthesized in 78% yield via reductive amination, whereas 11 requires a low-yield LAH reduction (14%), highlighting trade-offs between efficiency and structural complexity .

- Receptor Targeting : The trifluoromethyl group in compound 1 enhances serotonin receptor affinity but introduces steric hindrance, reducing blood-brain barrier (BBB) penetration compared to the target compound’s thiophene .

Pharmacokinetic and Mechanistic Insights

Microsomal Stability Trends:

- Species Variability : Mouse liver microsomes metabolize piperazine derivatives faster than human microsomes, suggesting species-specific optimization is critical for preclinical studies .

- Role of Substituents : Electron-withdrawing groups (e.g., CF₃ in 1 ) or heterocycles (e.g., thiophene in the target compound) may reduce first-pass metabolism by impeding CYP3A4/2D6 interactions .

Structural-Activity Relationships (SAR):

- Piperazine vs.

- Linker Flexibility : The ethyl linker in the target compound may improve conformational adaptability for receptor binding compared to the rigid butyl spacer in 1 .

Notes

Evidence Limitations : The provided sources lack direct data on the target compound, necessitating extrapolation from structural analogs.

Conflicting Trends : While thiophene is theorized to enhance stability, its electron-rich nature may paradoxically increase susceptibility to oxidative metabolism in vivo .

This analysis synthesizes available evidence to guide further research on the target compound, emphasizing the need for empirical validation of its pharmacokinetic and therapeutic properties.

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, which combines a naphthamide core with a piperazine and thiophene moiety, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

- Naphthamide Core : Provides a stable aromatic framework.

- Piperazine Group : Known for enhancing interactions with biological targets.

- Thiophene Moiety : Contributes to the compound's lipophilicity and potential receptor binding capabilities.

Research indicates that this compound interacts with various biological targets, including:

- Enzymes : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptors : Affinity for neurotransmitter receptors, suggesting possible neuropharmacological effects.

Biological Activities

The compound has been associated with several pharmacological effects, including:

- Antitumor Activity : Preliminary studies indicate its potential to inhibit cancer cell proliferation.

- Neuroprotective Effects : Analogous compounds have shown neuroprotective properties, warranting further investigation into this compound's effects on neurodegenerative diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and analogs. For instance:

These studies highlight the importance of structural modifications in determining the biological activity of related compounds.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the naphthamide core through reaction with appropriate amines.

- Introduction of the thiophene group , potentially via coupling reactions.

- Attachment of the piperazine moiety , which may involve alkylation processes.

Optimization of these synthetic routes is crucial for enhancing yield and purity while adhering to green chemistry principles.

Q & A

Q. Why do binding affinity results vary across different assay platforms (e.g., radioligand vs. fluorescence polarization)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.